1,2-Ditetradecyl-sn-glycerol-d5: Structural Mechanics, Physicochemical Properties, and Applications in Advanced Lipidomics and Nanomedicine
1,2-Ditetradecyl-sn-glycerol-d5: Structural Mechanics, Physicochemical Properties, and Applications in Advanced Lipidomics and Nanomedicine
Executive Summary
As a Senior Application Scientist, I frequently encounter the analytical and formulative challenges posed by endogenous lipid degradation and isotopic overlap in complex biological matrices. 1,2-Ditetradecyl-sn-glycerol-d5 (also referred to as 1,2-di-O-tetradecyl-sn-glycerol-d5) represents a cornerstone reagent in overcoming these hurdles. This deuterated, ether-linked synthetic lipid serves a dual mandate: it acts as an ultra-stable internal standard for quantitative mass spectrometry (lipidomics) and functions as a resilient precursor for synthesizing next-generation cationic lipids used in lipid nanoparticle (LNP) delivery systems.
This technical whitepaper deconstructs its chemical architecture, details its physical properties, and provides self-validating protocols for its application in the laboratory.
Chemical Architecture & Molecular Mechanics
The structural ingenuity of 1,2-Ditetradecyl-sn-glycerol-d5 lies in two deliberate chemical modifications compared to endogenous diacylglycerols (DAGs):
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Ether Linkages (sn-1 and sn-2 positions): Standard DAGs feature ester bonds that are highly susceptible to hydrolysis by intracellular lipases and esterases. In contrast, this molecule utilizes ether linkages to attach the 14-carbon (tetradecyl/myristyl) alkyl chains to the glycerol backbone. This ether bond confers absolute 1 during tissue extraction and sample preparation, ensuring the standard remains intact[1].
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Deuterium Labeling (sn-glycerol-d5): The glycerol backbone is isotopically enriched with five deuterium atoms (CD2-CD-CD2). This specific labeling strategy increases the molecular weight by exactly 5 Daltons compared to its unlabeled counterpart. In high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a +5 Da shift is critical; it places the internal standard's mass outside the natural M+1 to M+3 isotopic envelope of endogenous lipids, eliminating quantitative interference.
Physicochemical Properties
Understanding the physical properties of 1,2-Ditetradecyl-sn-glycerol-d5 is essential for proper storage, handling, and solvent selection. The long-chain alkyl groups render the molecule highly hydrophobic, necessitating the use of non-polar or moderately polar organic solvents to 2[2].
Table 1: Physicochemical Profile of 1,2-Ditetradecyl-sn-glycerol-d5
| Parameter | Specification | Causality / Analytical Implication |
| Molecular Formula | C31H59D5O3 | Incorporation of 5 deuterium atoms yields the necessary mass shift for MS. |
| Molecular Weight | 489.87 g/mol | +5 Da heavier than the unlabeled variant (484.84 g/mol ). |
| CAS Number | 36314-51-9 (Base) | Corresponds to the unlabeled racemate; useful for regulatory tracking. |
| Melting Point | 44 - 45 °C | Solid at room temperature; requires gentle warming for highly concentrated stocks. |
| Solubility | Chloroform, Methanol | Insoluble in water. Requires a 1:1 CHCl3:MeOH mixture for optimal stock stability. |
| Enzymatic Stability | Highly Resistant | Ether linkages prevent cleavage by lipases during biological sample processing. |
Applications in Lipidomics (LC-MS/MS)
In quantitative lipidomics, the accuracy of DAG and ether lipid measurements is often compromised by ion suppression and extraction losses. By spiking 1,2-Ditetradecyl-sn-glycerol-d5 into the sample matrix prior to extraction, we establish a self-validating system. Any loss of the analyte during the Folch or Bligh-Dyer extraction is mirrored by the loss of the internal standard, allowing for precise absolute quantification.
Caption: Workflow for LC-MS/MS lipidomics utilizing the d5-labeled internal standard.
Protocol 1: Preparation and Spiking of Lipid Standards for LC-MS/MS
Design Rationale: This protocol is specifically engineered to prevent lipid adsorption to plastic surfaces and ensure complete solubilization of the hydrophobic tetradecyl chains.
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Stock Solution Preparation: Weigh exactly 1.0 mg of 1,2-Ditetradecyl-sn-glycerol-d5 using a microbalance. Dissolve in 1.0 mL of HPLC-grade Chloroform:Methanol (1:1, v/v) in a silanized amber glass vial.
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Causality: Silanized glass prevents the hydrophobic tails from adhering to the vial walls, a common source of standard degradation and concentration loss.
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Working Standard Dilution: Dilute the stock to a 10 µM working concentration using Isopropanol:Methanol (1:1, v/v).
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Matrix Spiking: Add 10 µL of the working standard to 100 µL of plasma or 20 mg of homogenized tissue before adding any extraction solvents.
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Self-Validation Step: Run a blank matrix spiked with the standard. The MS/MS chromatogram must show a distinct peak at m/z 490.9[M+H]+ (or corresponding adduct) with zero signal in the unspiked biological matrix at that exact mass transition.
Applications in Lipid Nanoparticle (LNP) Engineering
Beyond analytical chemistry, 1,2-Ditetradecyl-sn-glycerol-d5 is a critical building block in nanomedicine. It is frequently utilized as a precursor for synthesizing cationic lipids and 3[3]. The ether bonds provide enhanced chemical stability in the acidic environments required for LNP formulation, while the deuterium label allows researchers to track the in vivo biodistribution and metabolic fate of the LNPs using isotopic imaging or MS techniques.
Caption: Synthesis pathway from the glycerol-d5 precursor to stable LNP-mRNA complexes.
Protocol 2: Microfluidic Formulation of Tracer LNPs
Design Rationale: Utilizing the derivatized d5-lipid to formulate LNPs requires precise control over solvent polarity and mixing kinetics to induce spontaneous self-assembly.
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Lipid Phase Preparation: Dissolve the synthesized d5-cationic lipid, cholesterol, DSPC, and PEG-lipid in absolute ethanol at a molar ratio of 50:38.5:10:1.5.
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Causality: Ethanol maintains the highly hydrophobic lipids in a monomeric state prior to mixing.
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Aqueous Phase Preparation: Dissolve the nucleic acid payload (e.g., mRNA) in 50 mM citrate buffer at pH 4.0.
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Causality: The acidic pH protonates the headgroup of the cationic lipid, enabling rapid electrostatic complexation with the negatively charged mRNA backbone.
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Microfluidic Mixing: Inject the lipid phase and aqueous phase into a staggered herringbone micromixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.
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Self-Validation Step: Immediately dilute the output 1:40 in PBS (pH 7.4) and measure the particle size via Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse population with a Z-average diameter of 60–80 nm and a Polydispersity Index (PDI) < 0.15.
Conclusion
The strategic integration of ether linkages and deuterium labeling in 1,2-Ditetradecyl-sn-glycerol-d5 elevates it from a simple chemical compound to an indispensable tool in both analytical lipidomics and advanced drug delivery. By adhering to the rigorous, self-validating protocols outlined above, researchers can eliminate matrix interference in mass spectrometry and engineer highly stable, traceable lipid nanoparticles.
References
- Title: CAS 36314-51-9: 1,2-O-Ditetradecyl-rac-glycerol Source: CymitQuimica URL
- Title: David FENSKE | Associate Professor, Head | PhD | University of the Fraser Valley Source: ResearchGate URL
- Title: 1-o-Tetradecyl-sn-glycerol | 82873-41-4 Source: Benchchem URL
